molecular formula C9H10ClNO3S B1309415 4-Dimethylsulfamoyl-benzoyl chloride CAS No. 29171-70-8

4-Dimethylsulfamoyl-benzoyl chloride

Cat. No.: B1309415
CAS No.: 29171-70-8
M. Wt: 247.7 g/mol
InChI Key: DSQVYIHTCRCCPC-UHFFFAOYSA-N
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Description

Significance and Research Context of 4-Dimethylsulfamoyl-benzoyl Chloride

The significance of this compound in modern chemical research lies in its role as a versatile intermediate. The presence of two distinct reactive sites on a single molecule allows for sequential and controlled chemical modifications. The acyl chloride group provides a site for reactions such as esterification, amidation, or Friedel-Crafts acylation, while the dimethylsulfamoyl moiety can influence the solubility, electronic properties, and biological activity of the final product.

While extensive research specifically detailing the applications of this compound is still emerging, the utility of its constituent functional groups is well-established. For instance, related sulfamoyl-containing compounds are crucial in medicinal chemistry. The sulfamoyl group is a key component in a variety of therapeutic agents. Similarly, acyl chlorides are fundamental reagents for creating a vast range of organic compounds. Therefore, this compound is recognized as a valuable building block in combinatorial chemistry and targeted synthesis, where researchers create libraries of related compounds to screen for biological activity. Its structural isomer, 5-(dimethylsulfamoyl)-2-methoxybenzoyl chloride, has been noted as an intermediate in the creation of chemical libraries, suggesting a similar role for this compound. googleapis.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 29171-70-8
Molecular Formula C₉H₁₀ClNO₃S
Molecular Weight 247.70 g/mol
MDL Number MFCD06496323

This table is interactive. Click on the headers to sort.

Overview of Acyl Chlorides and their Role in Chemical Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and serve as important reagents in organic synthesis. The high reactivity of acyl chlorides stems from the presence of a good leaving group (the chloride ion) and an electrophilic carbonyl carbon. This makes them highly susceptible to nucleophilic attack. wikipedia.org

Their primary role in chemical synthesis is to facilitate the formation of other carboxylic acid derivatives. Key reactions involving acyl chlorides include:

Esterification: Acyl chlorides react readily with alcohols to form esters. This reaction is often faster and more efficient than esterification using a carboxylic acid. wikipedia.org

Amidation: They react with ammonia (B1221849) or amines to produce amides. sciencemadness.org

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl chlorides react with aromatic compounds to form aryl ketones. This is a fundamental carbon-carbon bond-forming reaction. wikipedia.org

Anhydride Formation: Reaction with a carboxylate salt or a carboxylic acid yields an acid anhydride.

The versatility and high reactivity of acyl chlorides make them a cornerstone in the synthesis of pharmaceuticals, polymers, dyes, and perfumes. wikipedia.org

Historical Development of Synthetic Routes for Benzoyl Chlorides and Sulfamoyl Derivatives

The synthesis of benzoyl chlorides and sulfamoyl derivatives has evolved over time, driven by the need for more efficient, safer, and scalable methods.

Benzoyl Chlorides: Historically, one of the first methods for preparing benzoyl chloride was by the treatment of benzaldehyde (B42025) with chlorine. wikipedia.org Another early route involved the chlorination of benzyl (B1604629) alcohol. In the late 19th and early 20th centuries, more systematic methods were developed. A common laboratory and industrial preparation involves the reaction of benzoic acid with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. sciencemadness.org Another significant industrial method is the controlled hydrolysis of benzotrichloride (B165768) (C₆H₅CCl₃). wikipedia.orgsciencemadness.org

Sulfamoyl Derivatives: The synthesis of sulfamoyl derivatives, particularly sulfamoyl chlorides, is also rooted in foundational organic chemistry. Early methods often involved reacting amines with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid. The development of sulfonamide drugs in the mid-20th century spurred significant research into more refined and selective methods for creating sulfamoyl compounds. More recent innovations focus on improving safety and functional group tolerance. For example, modern approaches include palladium-catalyzed three-component synthesis using sulfuric chloride as a source for the sulfonyl group, which allows for the creation of diverse sulfonamides under milder conditions. rsc.org Continuous flow protocols for synthesizing sulfonyl chlorides have also been developed to improve safety and control over these often highly exothermic reactions. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylsulfamoyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQVYIHTCRCCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406082
Record name 4-Dimethylsulfamoyl-benzoyl chloride
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29171-70-8
Record name 4-Dimethylsulfamoyl-benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-dimethylsulfamoyl)benzoyl chloride
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Advanced Synthetic Methodologies for 4 Dimethylsulfamoyl Benzoyl Chloride

Strategic Approaches to the Synthesis of 4-Dimethylsulfamoyl-benzoyl Chloride

The primary and most direct route to this compound involves the conversion of its corresponding carboxylic acid. However, alternative pathways for creating the benzoyl chloride scaffold are also established in organic chemistry.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 4-Dimethylsulfamoyl-benzoic acid, this is typically achieved by treatment with a suitable chlorinating agent. wikipedia.org The most common and effective reagents for this purpose are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). commonorganicchemistry.commasterorganicchemistry.com

The general reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. doubtnut.comyoutube.com

Thionyl Chloride (SOCl₂): This reagent is widely used due to its efficiency and the convenient removal of byproducts. rsc.org The reaction of 4-Dimethylsulfamoyl-benzoic acid with thionyl chloride produces the desired benzoyl chloride, along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.com The reaction can be performed neat or in an inert solvent. commonorganicchemistry.com The use of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the reaction. masterorganicchemistry.com

Phosphorus Pentachloride (PCl₅): PCl₅ is another powerful chlorinating agent for this transformation. wikipedia.org The reaction with the carboxylic acid yields the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). youtube.comquora.com While effective, the separation of the product from the non-volatile byproduct POCl₃ can sometimes be more complex than with thionyl chloride. masterorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a highly effective, albeit more expensive, reagent that often allows for milder reaction conditions. commonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of DMF. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which simplifies workup and purification. pearson.com

Below is a comparative table of these common chlorinating agents.

Chlorinating AgentTypical ByproductsCommon ConditionsAdvantages
Thionyl Chloride (SOCl₂) ** SO₂, HClNeat, reflux; or with solventVolatile byproducts, cost-effective masterorganicchemistry.comrsc.org
Phosphorus Pentachloride (PCl₅) POCl₃, HClHeating with substrateHighly reactive doubtnut.comquora.com
Oxalyl Chloride ((COCl)₂) **CO, CO₂, HClInert solvent (e.g., DCM), RT, cat. DMFMild conditions, gaseous byproducts commonorganicchemistry.compearson.com

While the carboxylic acid route is most direct for this compound, other general methods for synthesizing benzoyl chloride frameworks exist. These could theoretically be adapted, though they would require the introduction of the dimethylsulfamoyl group at a different stage.

One notable alternative is the liquid-phase chlorination of the corresponding benzaldehyde (B42025). google.com This free-radical reaction can be catalyzed by peroxides or ultraviolet light to produce the benzoyl chloride. google.com Another approach is the Friedel-Crafts acylation of a suitable aromatic precursor with oxalyl chloride, catalyzed by a Lewis acid like aluminum chloride, to directly install the chlorocarbonyl group onto the aromatic ring. orgsyn.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, reaction temperature, and reaction time.

A patented process for a structurally related sulfamoyl benzoyl chloride highlights the critical role of the solvent. google.com In this process, reacting the precursor acids with thionyl chloride in isopropyl acetate (B1210297) at 80-90°C resulted in an isolated yield of 95-96% with purity greater than 98%. google.com This was found to be superior to reactions conducted in other solvents like toluene (B28343) or chlorobenzene (B131634) under similar conditions. google.com

Table of Optimized Reaction Parameters for a Related Sulfamoyl Benzoyl Chloride Synthesis google.com

Parameter Optimized Condition
Chlorinating Agent Thionyl Chloride (2.5 eq.)
Solvent Isopropyl Acetate
Temperature 80-90°C
Reaction Time ~2-3 hours for initial reaction, plus 3 hours after concentration
Yield 95-96%

| Purity | >98% |

To enhance yields, the use of excess chlorinating agent is common to ensure complete conversion of the carboxylic acid. google.com For reactions involving oxalyl chloride, maintaining ambient temperatures (20–25°C) can be optimal, as higher temperatures may promote the formation of ketone by-products. orgsyn.org In continuous flow systems, parameters such as residence time, flow rate, and reactor temperature can be precisely screened and controlled to improve selectivity and reaction rates. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The isolation and purification of this compound from the reaction mixture is a critical final step. The chosen technique depends on the physical properties of the product and the byproducts of the reaction.

A common and effective method involves the precipitation or crystallization of the product from the reaction solvent. For instance, after the reaction is complete, the mixture can be cooled, often to 0°C, to induce crystallization. google.com The solid product is then collected by filtration. The resulting filter cake is typically washed with a small amount of cold solvent to remove residual impurities and the mother liquor. google.com

For reactions using volatile reagents like thionyl chloride or oxalyl chloride, excess reagent and the reaction solvent can be removed under reduced pressure using a rotary evaporator. researchgate.net The crude product can then be further purified. If the product is a stable solid, recrystallization from a suitable solvent system, such as ethyl acetate or a mixture like methanol (B129727)/water, is a powerful technique for achieving high purity. orgsyn.org In cases where the product is an oil or difficult to crystallize, silica (B1680970) gel column chromatography can be employed for purification. wiley-vch.de

Elucidation of Reaction Mechanisms Involving 4 Dimethylsulfamoyl Benzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms in Reactions of 4-Dimethylsulfamoyl-benzoyl Chloride

The presence of the 4-dimethylsulfamoyl group, a potent electron-withdrawing group, plays a crucial role in the reactivity of the molecule. It increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles and thus accelerating the rate of reaction compared to unsubstituted benzoyl chloride.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted amides. This reaction is typically rapid and highly exothermic. libretexts.org The mechanism involves the initial nucleophilic attack by the amine's lone pair of electrons on the carbonyl carbon. libretexts.org The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A second equivalent of the amine then acts as a base, deprotonating the nitrogen to yield the final amide product and an ammonium (B1175870) chloride salt. libretexts.org

4-(CH₃)₂NSO₂C₆H₄COCl + 2 RNH₂ → 4-(CH₃)₂NSO₂C₆H₄CONHR + RNH₃⁺Cl⁻

The kinetics of aminolysis are strongly influenced by the electronic nature of the substituents on the benzoyl moiety. Studies on related compounds, such as substituted benzoates, show that electron-withdrawing groups (EWGs) accelerate the rate of reaction by making the carbonyl carbon more electrophilic. In Hammett plots for the aminolysis of active esters, substrates with EWGs consistently show higher rate constants. koreascience.kr This principle indicates that the 4-dimethylsulfamoyl group will significantly enhance the rate of aminolysis.

Table 1: Relative Reaction Rates for Aminolysis of Substituted Phenyl Esters (Illustrative Data)
Substituent (X) in X-C₆H₄-O-CO-RCharacterRelative Rate Constant (kₓ/kₕ)
4-OCH₃Electron-Donating0.24
4-CH₃Electron-Donating0.65
HReference1.00
4-ClElectron-Withdrawing3.40
4-NO₂Strongly Electron-Withdrawing45.0

Data is illustrative, based on principles from studies on related compounds to show the expected trend.

The rate of alcoholysis is sensitive to the electronic effects of substituents on the benzoyl chloride. Kinetic studies on the alcoholysis of various substituted benzoyl chlorides with n-propanol have demonstrated a clear trend where electron-withdrawing groups increase the reaction rate. uni.edu The data aligns well with the Hammett equation, confirming the influence of substituents on the electrophilicity of the carbonyl carbon. uni.edu

Table 2: Pseudo-First Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C
Substituent (X)Rate Constant (k) min⁻¹
p-OCH₃0.00220
p-CH₃0.00754
H0.0154
m-Cl0.0528
m-NO₂0.0932
p-NO₂0.144

Data adapted from a kinetic study on substituted benzoyl chlorides. uni.edu

This compound readily reacts with water in a hydrolysis reaction to produce 4-dimethylsulfamoyl-benzoic acid and hydrochloric acid. The mechanism is analogous to aminolysis and alcoholysis, with water acting as the nucleophile. nih.govrsc.org The solvolysis of substituted benzoyl chlorides is sensitive to both the electronic effects of the substituent and the properties of the medium. nih.gov

The mechanism of hydrolysis for benzoyl chlorides can range from a fully associative (Sₙ2-like) pathway, involving nucleophilic attack by the solvent in the rate-determining step, to a dissociative (Sₙ1-like) pathway, involving the formation of a benzoyl cation intermediate. nih.govmdpi.com For substrates with strong electron-withdrawing groups, like the 4-dimethylsulfamoyl group, the formation of a positively charged acylium ion is destabilized. Consequently, the hydrolysis of this compound is expected to proceed via a highly associative or concerted mechanism, where bond-making with the water molecule occurs concurrently with or prior to the cleavage of the carbon-chlorine bond.

Role of Catalysis and Solvent Effects in Reaction Kinetics of Acyl Chlorides

The rates of nucleophilic acyl substitution reactions involving acyl chlorides can be significantly influenced by catalysts and the choice of solvent. These factors can alter reaction pathways and stabilize transition states, leading to enhanced reactivity.

Amine Catalysis: Tertiary amines are often used to catalyze reactions of acyl chlorides, particularly alcoholysis. nih.gov The catalytic action can follow two primary mechanisms:

Nucleophilic Catalysis: The tertiary amine (e.g., 4-(dimethylamino)pyridine, DMAP) attacks the acyl chloride to form a highly reactive quaternary acylammonium salt intermediate. This intermediate is a much more potent acylating agent than the original acyl chloride and is readily attacked by the alcohol or other nucleophile. nih.gov

General-Base Catalysis: The amine catalyst enhances the nucleophilicity of the alcohol by forming a hydrogen-bonded complex, which facilitates the removal of a proton in the transition state of the reaction with the acyl chloride. nih.gov

Lewis Acid Catalysis: Lewis acids, such as AlCl₃, FeCl₃, or ZnCl₂, are powerful catalysts for reactions involving acyl chlorides, most notably in Friedel-Crafts acylation. organic-chemistry.orgresearchgate.net The Lewis acid coordinates with the carbonyl oxygen atom, which strongly polarizes the carbon-oxygen double bond. This coordination makes the carbonyl carbon significantly more electrophilic and highly susceptible to attack by even weak nucleophiles, such as aromatic rings. organic-chemistry.org This activation facilitates the formation of an acylium ion or a highly reactive acyl chloride-Lewis acid complex, which then acts as the key electrophilic species in the reaction. organic-chemistry.orgresearchgate.net

The influence of solvent on reaction rates provides deep insight into reaction mechanisms. The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis reactions. wikipedia.org The extended, two-term Grunwald-Winstein equation is expressed as:

log(k/k₀) = lN + mY

Where:

k is the rate constant in a given solvent, and k₀ is the rate constant in the reference solvent (80% ethanol/20% water). wikipedia.org

l is the sensitivity of the substrate to the solvent's nucleophilicity (N). wikipedia.org

m is the sensitivity of the substrate to the solvent's ionizing power (Y). wikipedia.org

The values of l and m serve as powerful mechanistic probes. A high m value (close to 1.0) suggests a dissociative (Sₙ1-like) mechanism with significant positive charge buildup in the transition state, resembling a carbocation intermediate. wikipedia.org Conversely, a high l value indicates a mechanism with a high degree of nucleophilic solvent participation in the transition state, characteristic of an associative (Sₙ2-like) process.

For substituted benzoyl chlorides, the mechanism can shift along the Sₙ1-Sₙ2 spectrum depending on the substituent and solvent. mdpi.comrsc.org Electron-donating groups can stabilize a positive charge, favoring a more dissociative (higher m) pathway. In contrast, the strongly electron-withdrawing 4-dimethylsulfamoyl group would destabilize an acylium ion intermediate. Therefore, the solvolysis of this compound is expected to exhibit a low m value and a high l value, consistent with an associative (Sₙ2) or concerted mechanism where the nucleophilic attack of the solvent is a critical component of the rate-determining step. This is consistent with findings for other benzoyl chlorides bearing electron-withdrawing groups, which show increased sensitivity to solvent nucleophilicity.

Table 3: Grunwald-Winstein Parameters for Solvolysis of Substituted Benzoyl Chlorides (Illustrative)
Substituent (Z)Sensitivity to Nucleophilicity (l)Sensitivity to Ionizing Power (m)l/m RatioInferred Mechanism
4-OCH₃0.310.650.48Dissociative (Sₙ1-like)
4-CH₃0.410.600.68Intermediate
H0.470.550.85Intermediate/Associative
4-Cl0.560.481.17Associative (Sₙ2-like)

Data derived from principles and trends observed in solvent effect studies on substituted benzoyl chlorides.

Exploration of Electronically Driven Reaction Pathways

The reaction mechanisms of benzoyl chlorides are significantly influenced by the nature of the substituents on the aromatic ring. These effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ). The sign and magnitude of ρ indicate the sensitivity of the reaction to electronic effects and the nature of charge development in the transition state. wikipedia.org

For reactions of benzoyl chlorides, such as hydrolysis or alcoholysis, the rate-determining step typically involves the nucleophilic attack on the electrophilic carbonyl carbon. koreascience.krnih.gov Electron-withdrawing groups on the benzene (B151609) ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. This is generally reflected in a positive ρ value for these reactions, indicating that they are facilitated by substituents that can stabilize a negative charge buildup in the transition state.

Interactive Data Table: Hammett Constants of Related para-Substituents

SubstituentHammett Constant (σₚ)Electronic Effect
-H0.00Neutral
-CH₃-0.17Electron-Donating
-OCH₃-0.27Electron-Donating
-Cl0.23Electron-Withdrawing
-CN0.66Electron-Withdrawing
-NO₂0.78Strongly Electron-Withdrawing
-SO₂CH₃0.72Strongly Electron-Withdrawing
-SO₂NH₂0.57Strongly Electron-Withdrawing

Data sourced from various compilations of Hammett constants.

Based on the data for the -SO₂CH₃ and -SO₂NH₂ groups, the -SO₂N(CH₃)₂ group is expected to have a significantly positive σₚ value, classifying it as a strong electron-withdrawing substituent. The presence of the two methyl groups on the nitrogen atom may slightly modulate the electronic effect compared to the unsubstituted sulfamoyl group (-SO₂NH₂) through their inductive properties, but the overarching electron-withdrawing character of the sulfonyl moiety will dominate.

The strong electron-withdrawing nature of the 4-dimethylsulfamoyl group has a profound impact on the electronically driven reaction pathways of this compound. In nucleophilic acyl substitution reactions, the enhanced electrophilicity of the carbonyl carbon leads to a faster rate of reaction compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating substituents.

Kinetic studies on the solvolysis of various para-substituted benzoyl chlorides have consistently shown that electron-withdrawing groups accelerate the reaction. koreascience.krresearchgate.net For instance, the rate of hydrolysis of benzoyl chlorides generally follows the order of substituents: -NO₂ > -Cl > -H > -CH₃ > -OCH₃. It is therefore anticipated that this compound would exhibit a high reactivity in such nucleophilic substitution reactions, with a rate constant comparable to or greater than that of 4-nitrobenzoyl chloride, depending on the precise electronic influence of the dimethylsulfamoyl group.

The reaction mechanism for the solvolysis of benzoyl chlorides can vary depending on the solvent and the substituent. While a concerted Sₙ2-like mechanism is often proposed, a stepwise mechanism involving a tetrahedral intermediate can also be operative. nih.govbeilstein-journals.org The strong electron-withdrawing 4-dimethylsulfamoyl group would stabilize the negatively charged tetrahedral intermediate formed upon nucleophilic attack, further favoring this reaction pathway and contributing to an enhanced reaction rate.

Synthesis and Characterization of Derivatives of 4 Dimethylsulfamoyl Benzoyl Chloride

Design Principles for Novel Derivatives Incorporating the 4-Dimethylsulfamoyl-benzoyl Moiety

The rational design of novel derivatives incorporating the 4-dimethylsulfamoyl-benzoyl moiety is guided by established principles of medicinal chemistry and ligand design. This structural scaffold offers a unique combination of features that can be strategically exploited to modulate molecular interactions with biological targets. The design process typically involves considering the distinct contributions of each component of the molecule: the benzoyl core, the amide or ester linkage, and the dimethylsulfamoyl group.

Key design principles include:

Scaffold Rigidity and Vectorial Orientation: The central phenyl ring provides a rigid, planar core that serves as a scaffold for orienting substituents in a defined three-dimensional space. The para-substitution pattern of the carbonyl and sulfamoyl groups creates a clear vectorial trajectory, allowing for the precise positioning of functional groups to engage with specific binding site residues.

Hydrogen Bonding Capabilities: The moiety is rich in hydrogen bond acceptors. The carbonyl oxygen of the benzoyl group and the two oxygens of the sulfonamide group are potent hydrogen bond acceptors. nih.govacs.org These interactions are critical for anchoring a ligand within a protein's binding pocket and contribute significantly to binding affinity. nih.gov

Modulation of Electronic Properties: The dimethylsulfamoyl group is strongly electron-withdrawing, which influences the electronic character of the entire benzoyl system. This affects the reactivity of the carbonyl group and the nature of aromatic interactions, such as π-π stacking or cation-π interactions, with protein side chains.

Hydrophobic and Steric Interactions: The N,N-dimethyl groups on the sulfonamide provide lipophilic character and steric bulk. These features can be exploited to engage with hydrophobic pockets within a target protein. The size and orientation of these methyl groups can be critical for achieving selectivity, as they can either fit into a specific sub-pocket or create steric hindrance that prevents binding to off-targets.

By systematically modifying each part of the 4-dimethylsulfamoyl-benzoyl scaffold, chemists can fine-tune the molecule's properties to optimize its interaction profile for a specific purpose, adhering to the principles of rational ligand design.

Synthesis of N-Substituted Amides and Esters Derived from 4-Dimethylsulfamoyl-benzoyl Chloride

The presence of the acyl chloride functional group makes this compound a highly reactive and versatile precursor for the synthesis of a wide range of derivatives, most notably N-substituted amides and esters. These transformations proceed via nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.

A classic and robust method for synthesizing amides and esters from acyl chlorides is the Schotten-Baumann reaction. medcraveonline.com This method is particularly effective for the benzoylation of compounds containing active hydrogen atoms, such as primary and secondary amines or alcohols. medcraveonline.com

The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. An aqueous base, most commonly sodium hydroxide, is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This neutralization is crucial as it prevents the protonation of the nucleophilic amine, which would render it unreactive.

Amide Synthesis: Primary or secondary amines act as nucleophiles, attacking the electrophilic carbonyl carbon of this compound. The subsequent elimination of the chloride ion and deprotonation by the base yields the corresponding N-substituted 4-(dimethylsulfamoyl)benzamide.

Ester Synthesis: Similarly, alcohols or phenols can be acylated under Schotten-Baumann conditions. The alcohol attacks the acyl chloride, and the base facilitates the reaction by neutralizing the HCl byproduct, driving the reaction to completion to form the desired ester.

The table below summarizes representative benzoylation reactions.

NucleophileProduct TypeReaction ConditionsReference(s)
AnilineN-phenyl-4-(dimethylsulfamoyl)benzamideNaOH(aq), Organic Solvent, RT medcraveonline.com
BenzylamineN-benzyl-4-(dimethylsulfamoyl)benzamideNaOH(aq), Organic Solvent, RT medcraveonline.com
PhenolPhenyl 4-(dimethylsulfamoyl)benzoateNaOH(aq), Organic Solvent, RT medcraveonline.com
CyclohexanolCyclohexyl 4-(dimethylsulfamoyl)benzoatePyridine (B92270), Acetonitrile (B52724), RTGeneral Method

Beyond simple acylation, this compound serves as a valuable building block in transition metal-catalyzed cross-coupling reactions, enabling the formation of more complex molecular architectures. These reactions typically involve the formation of new carbon-carbon bonds.

Acyl Sonogashira Coupling: This reaction couples the acyl chloride with a terminal alkyne to form an ynone (an α,β-alkynyl ketone). The reaction is typically catalyzed by a combination of palladium and copper complexes, such as Pd(PPh₃)₂Cl₂ and CuI, in the presence of a base like triethylamine (B128534) (TEA). researchgate.net This method provides a direct route to acetylenic ketones bearing the 4-dimethylsulfamoylbenzoyl moiety. researchgate.net

Suzuki-Miyaura Acylative Coupling: While less common than couplings with aryl halides, the Suzuki-Miyaura reaction can be adapted to couple acyl chlorides with organoboron compounds (e.g., arylboronic acids). nih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the carbonyl carbon and the aryl group from the boronic acid, yielding diaryl ketones. nih.govlibretexts.org The reaction often requires anhydrous conditions to prevent hydrolysis of the acyl chloride. nih.gov

Heck-Type Reactions: While the classic Heck reaction involves aryl halides, related palladium-catalyzed processes can utilize acyl chlorides. nih.govwikipedia.org These reactions can lead to the formation of substituted alkenes, although they may proceed through decarbonylation pathways depending on the specific catalyst and conditions.

The table below illustrates the types of complex molecules that can be synthesized using these coupling strategies.

Coupling ReactionCoupling PartnerCatalyst SystemProduct ClassReference(s)
Acyl SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuI / TEAYnones researchgate.net
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Cs₂CO₃Diaryl Ketones nih.govlibretexts.org
Heck ReactionAlkene (e.g., Styrene)Palladium Catalyst / BaseSubstituted Alkenes nih.govwikipedia.orglibretexts.org

Synthesis of Sulfonamide-Containing Derivatives utilizing Dimethylsulfamoyl Chloride as a Precursor or Building Block

The dimethylsulfamoyl group itself is a key pharmacophore, and its introduction into molecules is often achieved using dimethylsulfamoyl chloride as the primary reagent. This precursor is synthesized from the reaction of dimethylamine (B145610) with sulfuryl chloride.

The most prominent application of dimethylsulfamoyl chloride is the synthesis of N-substituted sulfonamides. This is accomplished through a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride ion to form a stable sulfur-nitrogen bond. This reaction is fundamental in creating libraries of sulfonamide derivatives for various applications.

More advanced synthetic methods have also been developed:

Copper-Catalyzed N-Arylation: For the synthesis of N-aryl sulfonamides, modern methods often employ copper catalysis to couple sulfonamides with aryl halides (chlorides or bromides). nih.gov This approach provides an efficient route to compounds that might be difficult to access through direct reaction with aryl amines. nih.gov

Photoredox-Catalyzed Hydrosulfamoylation: A novel approach involves the generation of dimethylsulfamoyl radicals from dimethylsulfamoyl chloride under visible light photoredox catalysis. These radicals can then add across alkenes in a hydrosulfamoylation reaction, providing a practical and mild method for synthesizing aliphatic sulfonamides.

The versatility of dimethylsulfamoyl chloride allows it to be incorporated into more complex building blocks that can be used for further derivatization. For example, it can be used to prepare bifunctional reagents like 4-(chlorosulfonyl)benzoyl chloride, which contains two distinct reactive sites for sequential functionalization.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Focus on Molecular Interactions and Ligand Design Principles, excluding specific biological outcomes)

Structure-activity relationship (SAR) studies of derivatives from this compound focus on understanding how systematic structural modifications influence their interactions with a target molecule, typically a protein. The goal is to elucidate the key molecular features responsible for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, independent of the final biological effect. nih.govresearchgate.net A common approach is to systematically divide the molecular scaffold into distinct regions and analyze the impact of modifications at each site. nih.gov

Site D: The Benzoyl Ring: The central benzene (B151609) ring serves as a rigid scaffold. Introducing substituents can alter its electronic properties and steric profile.

Molecular Interactions: An unsubstituted ring can participate in π-π stacking or hydrophobic interactions. Adding electron-withdrawing groups (e.g., halogens) can create favorable quadrupole interactions, while electron-donating groups (e.g., methoxy) can alter the hydrogen-bonding capacity of adjacent groups. The position of substituents dictates the vector and nature of these interactions. researchgate.net

Site C: The Amide/Ester Linker: The nature of the linker connecting the benzoyl core to other parts of the derivative is crucial.

Molecular Interactions: An amide linker provides both a hydrogen bond donor (the N-H group in primary/secondary amides) and a hydrogen bond acceptor (the carbonyl oxygen). The planarity of the amide bond restricts conformational freedom. Replacing it with an ester removes the hydrogen bond donor capability, which can be used to probe the importance of this specific interaction in a binding pocket.

Site E: The Sulfonamide Group: The sulfonamide is a critical functional group for molecular recognition. nih.govacs.org

Molecular Interactions: The two sulfonyl oxygens are strong hydrogen bond acceptors and are thought to be a key binding motif, often engaging in conserved interactions with protein backbones. nih.govacs.org The geometry around the sulfur atom is tetrahedral, positioning the oxygens, the nitrogen, and the phenyl ring in a specific spatial arrangement.

Site F: The Amine Substituent (N,N-dimethyl): The groups attached to the sulfonamide nitrogen define a key interaction surface. nih.gov

Molecular Interactions: The two methyl groups in the parent moiety contribute to lipophilicity and can fit into small, hydrophobic sub-pockets of a binding site. Replacing these methyl groups with larger alkyl chains or cyclic structures (e.g., piperidine) systematically probes the size, shape, and hydrophobicity of this pocket. nih.gov This modification can significantly impact binding affinity and selectivity by optimizing van der Waals contacts. nih.gov

The table below summarizes the principles of SAR for this scaffold.

Modification SiteStructural ChangeImpact on Molecular Interactions and Ligand DesignReference(s)
Benzoyl Ring Introduction of substituents (e.g., -Cl, -OCH₃)Modulates electronics (π-stacking, cation-π), sterics, and planarity. researchgate.net
Linker Amide vs. EsterAlters hydrogen bond donor/acceptor pattern; affects conformational flexibility. nih.govacs.org
Sulfonamide Group Isosteric replacement (e.g., sulfinamide)Probes the role of individual sulfonyl oxygens as H-bond acceptors. nih.gov nih.govacs.org
Amine Substituent Varying alkyl groups (Me, Et, cyclic)Modifies lipophilicity and steric bulk to probe hydrophobic pockets. nih.gov

Applications of 4 Dimethylsulfamoyl Benzoyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Acylating Agent in Fine Chemical Synthesis

The primary reactivity of 4-Dimethylsulfamoyl-benzoyl chloride lies in its acyl chloride moiety, which serves as a potent acylating agent. This functional group readily reacts with a wide array of nucleophiles to introduce the 4-(dimethylsulfamoyl)benzoyl group into other molecules. This process, known as benzoylation, is fundamental in fine chemical synthesis for modifying functional groups, protecting sensitive sites, and constructing larger molecules. medcraveonline.com

The acylation reactions are typically rapid and high-yielding, especially when performed on substrates such as primary and secondary alcohols, phenols, and amines. organic-chemistry.org The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a new ester or amide bond. To neutralize the hydrogen chloride byproduct, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is commonly employed. semanticscholar.org The N-acylation of sulfonamides and related compounds using acyl chlorides is also a well-established method for creating N-acylsulfonamide linkages. researchgate.netepa.gov

The versatility of this reagent is demonstrated by its ability to acylate a diverse range of substrates under controlled conditions. This allows for the precise incorporation of the sulfamoyl-functionalized aromatic ring, a common scaffold in medicinal and materials chemistry.

Substrate ClassNucleophilic GroupProduct TypeTypical Conditions
Alcohols (Primary, Secondary)Hydroxyl (-OH)EsterBase (e.g., Pyridine, TMEDA), Anhydrous Solvent, Low Temperature
PhenolsHydroxyl (-OH)EsterAqueous Alkali (Schotten-Baumann) or Organic Base
Amines (Primary, Secondary)Amino (-NH₂, -NHR)AmideAnhydrous Solvent, with or without Base
SulfonamidesSulfonamide (-SO₂NH₂)N-AcylsulfonamideStrong Base (e.g., NaH), Anhydrous Solvent (e.g., THF)
Aromatic CompoundsAryl C-HAryl KetoneLewis Acid Catalyst (e.g., AlCl₃) (Friedel-Crafts Acylation)

Role in the Synthesis of Complex Heterocyclic Systems

Beyond its use as a simple acylating agent, this compound is a strategic precursor for the synthesis of complex heterocyclic systems. Heterocycles are core components of many pharmaceuticals, agrochemicals, and functional materials. The synthesis often involves a multistep sequence where the initial acylation with this compound is followed by an intramolecular cyclization reaction.

A prominent strategy involves the initial N-acylation of a substrate containing a second nucleophilic site. The resulting intermediate can then undergo a base- or acid-mediated cyclization to form the heterocyclic ring. For example, the reaction with anthranilic acid derivatives can produce N-benzoyl anthranilates, which can subsequently cyclize to form benzothiazine dioxide systems. researchgate.net Similarly, acylating thiourea (B124793) with a substituted benzoyl chloride yields an acylthiourea, a versatile intermediate for synthesizing various sulfur and nitrogen-containing heterocycles like thiazoles or thiadiazoles. uad.ac.id The intramolecular cyclization of amides derived from the benzoyl chloride can also lead to the formation of other ring systems, such as pyrrolidines. rsc.org This modular approach allows for the systematic construction of diverse and highly functionalized heterocyclic scaffolds.

Target HeterocycleInitial Co-reactantGeneral Synthetic Strategy
BenzothiazinesAnthranilic Acid Derivatives1. N-acylation of the amino group. 2. Base-mediated intramolecular cyclization. researchgate.net
Thiazoles / ThiadiazolesThiourea or Thiosemicarbazide1. N-acylation to form an acylthiourea. 2. Cyclocondensation with an appropriate reagent (e.g., α-haloketone). uad.ac.id
Pyrrolidines / IsoindolinesPropargylamines or similar amides1. N-acylation of the amine. 2. Intramolecular cyclization of the resulting amide. rsc.org
Quinazolinones2-Aminobenzamides1. N-acylation of the aromatic amine. 2. Dehydrative intramolecular cyclization.

Precursor in the Development of Specialty Chemicals and Advanced Materials

The this compound scaffold is a key building block for a variety of high-value specialty chemicals, particularly in the agrochemical sector. Structurally similar compounds are crucial intermediates in the production of crop protection agents. For instance, processes have been patented for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides, which are direct precursors to the synthesis of N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide, a compound known as the herbicide safener cyprosulfamide. google.com Safeners are specialty chemicals applied with herbicides to protect the crop from injury. This highlights the industrial relevance of this molecular framework in creating sophisticated agricultural products.

In the realm of advanced materials, substituted benzoyl chlorides are valuable precursors for molecules with unique physical properties. Specifically, 4-alkylbenzoyl chlorides are used as intermediates in the preparation of diaryl esters that exhibit mesomorphic, or liquid crystal, properties. orgsyn.org The introduction of a polar and rigid 4-(dimethylsulfamoyl)benzoyl moiety into such systems offers a pathway to novel functional materials. The strong dipole moment and hydrogen bonding capabilities of the sulfonamide group could be exploited to tune the dielectric anisotropy, thermal stability, and alignment properties of liquid crystals or to create new functional polymers and dyes.

Application AreaProduct ClassRole of the Benzoyl Chloride PrecursorExample / Potential Product
AgrochemicalsHerbicide SafenersKey building block for the final active ingredient. google.comCyprosulfamide google.com
AgrochemicalsFungicidesIntermediate for constructing the core scaffold of the fungicide. google.comDimethomorph-related structures google.com
Advanced MaterialsLiquid CrystalsForms the rigid core of mesogenic ester molecules. orgsyn.orgFunctional Diaryl Esters orgsyn.org
Advanced MaterialsSpecialty PolymersMonomer for producing polyamides or polyesters with high thermal stability and specific electronic properties.Aromatic Polyamides (Aramids)

Advanced Spectroscopic and Chromatographic Characterization of 4 Dimethylsulfamoyl Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Dimethylsulfamoyl-benzoyl chloride. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region is expected to display a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The two electron-withdrawing groups, benzoyl chloride and dimethylsulfamoyl, deshield the aromatic protons. The protons ortho to the highly deshielding benzoyl chloride group are expected to appear at a lower field than those ortho to the dimethylsulfamoyl group. The N,N-dimethyl protons of the sulfamoyl group will appear as a distinct singlet in the aliphatic region, with its chemical shift influenced by the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (ortho to -COCl)~8.1 - 8.3d (doublet)~8.5
Aromatic H (ortho to -SO₂N(CH₃)₂)~7.9 - 8.1d (doublet)~8.5
N-CH₃~2.7 - 2.9s (singlet)N/A

Note: Predicted values are based on typical shifts for substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. The spectrum for this compound would show distinct signals for the carbonyl carbon, the six aromatic carbons (with C2/C6 and C3/C5 being equivalent due to symmetry), and the N-methyl carbons. The carbonyl carbon of the acid chloride is highly deshielded and appears significantly downfield. docbrown.info The chemical shifts of the aromatic carbons are influenced by the substituent effects of both functional groups. docbrown.infofiu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~166 - 169
Aromatic C (ipso, attached to -SO₂N(CH₃)₂)~145 - 148
Aromatic C (ipso, attached to -COCl)~138 - 141
Aromatic C (ortho to -COCl)~130 - 133
Aromatic C (ortho to -SO₂N(CH₃)₂)~127 - 129
N-CH₃~37 - 40

Note: Predicted values are based on typical shifts for substituted aromatic compounds. docbrown.infofiu.edu Actual values may vary.

2D-NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm assignments. A COSY spectrum would show correlations between the coupled aromatic protons, confirming their ortho relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the aromatic C-H signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS/MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural confirmation. Key fragmentation pathways for sulfonamides and benzoyl chlorides are well-established. nih.govchemguide.co.uk

Expected Fragmentation Pathways:

Loss of Chlorine: The most facile fragmentation is often the loss of the chlorine radical (•Cl) from the molecular ion to form a highly stable acylium ion. This fragment is frequently the base peak in the spectrum.

Loss of CO: The resulting acylium ion can further lose a molecule of carbon monoxide (CO).

Sulfamoyl Group Cleavage: Fragmentation can occur at the C-S bond, leading to the formation of the [M-SO₂N(CH₃)₂]⁺ ion. Cleavage of the S-N bond can lead to the loss of the dimethylamino group.

McLafferty Rearrangement: While not applicable to the parent compound, derivatives with appropriate alkyl chains may undergo this characteristic rearrangement. libretexts.org

Table 3: Predicted Key Mass Fragments for this compound (C₉H₁₀ClNO₃S, MW ≈ 247.7 g/mol )

m/z (for ³⁵Cl)Proposed Fragment StructureFragmentation Pathway
247[C₉H₁₀ClNO₃S]⁺Molecular Ion (M⁺)
212[C₉H₁₀NO₃S]⁺[M - Cl]⁺
184[C₈H₁₀NO₂S]⁺[M - Cl - CO]⁺
139[C₇H₄ClO]⁺[M - SO₂N(CH₃)₂]⁺
108[SO₂N(CH₃)₂]⁺Cleavage at C-S bond

LC-MS/MS is particularly valuable for analyzing derivatives of this compound. nih.govchromatographyonline.com The benzoyl group introduced during derivatization provides a predictable and easily fragmented handle, enhancing detection sensitivity and chromatographic retention. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the C=O of the acid chloride and the S=O bonds of the sulfonamide. acdlabs.com

The carbonyl (C=O) stretching vibration of benzoyl chlorides typically appears at a high wavenumber and may present as a doublet due to Fermi resonance. researchgate.net The sulfamoyl group is characterized by two strong S=O stretching bands (asymmetric and symmetric). acdlabs.com

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (N-CH₃)Stretch3000 - 2850Medium
C=O (Acid Chloride)Stretch1790 - 1750 (often a doublet)Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
S=O (Sulfonamide)Asymmetric Stretch1370 - 1335Strong
S=O (Sulfonamide)Symmetric Stretch1170 - 1150Strong
C-ClStretch800 - 600Strong

Source: Data compiled from typical values for benzoyl chlorides and sulfonyl chlorides. acdlabs.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. Benzene itself displays several absorption bands related to π → π* transitions. up.ac.za

The presence of substituents on the benzene ring alters the energy of these transitions, typically causing a shift in the absorption maxima (λ_max). hnue.edu.vn Both the benzoyl chloride and dimethylsulfamoyl groups are electron-withdrawing and are expected to cause a bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzene. up.ac.za The spectrum can be used to confirm the presence of the aromatic system and study the effects of conjugation in various derivatives.

Table 5: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

Band Type (Benzene Origin)TransitionExpected λ_max (nm)
Primary Band (E-band)π → π~210 - 230
Secondary Band (B-band)π → π~260 - 290

Note: Values are estimations based on substituent effects on the benzene chromophore. up.ac.zalibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound or its stable crystalline derivatives would provide a wealth of structural information. researchgate.net

This analysis would confirm the molecular connectivity and provide precise measurements of:

Bond Lengths and Angles: Confirming the expected values for the C=O, C-Cl, S=O, S-N, and S-C bonds. The geometry around the sulfamoyl sulfur atom is expected to be tetrahedral. openaccessjournals.com

Conformation: Determining the rotational orientation of the functional groups relative to the benzene ring.

Planarity: Assessing the planarity of the aromatic ring.

Intermolecular Interactions: Identifying hydrogen bonds, π–π stacking, or other non-covalent interactions that dictate the crystal packing arrangement. mdpi.com

While a specific structure for the parent acid chloride may not be readily available, analysis of related sulfonamide derivatives provides a strong precedent for the expected structural features. researchgate.netopenaccessjournals.com

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common method for analyzing non-volatile organic compounds. oup.com A C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the aromatic chromophore absorbs strongly (e.g., ~254 nm). A key challenge in the HPLC analysis of acyl chlorides is their high reactivity; they can readily hydrolyze to the corresponding carboxylic acid if any moisture is present in the mobile phase or sample. Therefore, analysis must be performed under strictly anhydrous conditions, or the method can be adapted to quantify the compound via its stable derivative after a controlled reaction. chromatographyonline.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. oup.com For this compound, analysis would require a high-temperature capillary column (e.g., a DB-5 or equivalent). The high boiling point and reactivity of the compound can present challenges, potentially requiring derivatization to a more stable analogue for robust analysis. The mass spectrometer detector provides definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns, as discussed in section 6.2. oup.com This technique is particularly useful for identifying and quantifying volatile impurities in a sample.

Theoretical and Computational Investigations of 4 Dimethylsulfamoyl Benzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic characteristics and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed Research Findings: For 4-Dimethylsulfamoyl-benzoyl chloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic descriptors. researchgate.netnih.gov The optimized structure reveals the spatial arrangement of atoms that corresponds to the lowest energy state.

From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For similar aromatic sulfonyl chlorides, these calculations help in understanding their electrophilic and nucleophilic nature. researchgate.net

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show significant negative potential around the oxygen atoms of the sulfamoyl and carbonyl groups and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, the carbonyl carbon would be a region of high positive potential, marking it as the primary site for nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters are crucial for predicting how the molecule will interact with other reagents in a chemical reaction. nih.gov

ParameterDescriptionTypical Predicted Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE)LUMO-HOMO energy difference, indicates reactivity5.7 eV
Electronegativity (χ)Measure of the power of an atom or group to attract electrons4.65 eV
Chemical Hardness (η)Measure of resistance to change in electron distribution2.85 eV
Electrophilicity Index (ω)Global electrophilic nature of a molecule3.78 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules. frontiersin.org

Detailed Research Findings: An MD simulation of this compound would begin by defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. The molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent, to mimic condensed-phase conditions.

The simulation would reveal the preferred conformations of the molecule. Key areas of flexibility include the rotation around the C-S bond (connecting the phenyl ring to the sulfamoyl group) and the C-C bond (connecting the phenyl ring to the carbonyl group). The simulations can quantify the rotational energy barriers and identify the most stable (lowest energy) dihedral angles. This analysis is crucial for understanding how the molecule's shape influences its reactivity and ability to bind to a target site.

MD simulations are also exceptionally useful for studying intermolecular interactions. researchgate.net By analyzing the trajectories, one can identify and quantify hydrogen bonds, van der Waals forces, and electrostatic interactions between the solute and solvent molecules. For instance, the simulation could show how water molecules form a hydration shell around the polar sulfamoyl and benzoyl chloride groups. The strength and dynamics of these interactions are vital for understanding solubility and reaction kinetics in solution.

Simulation ParameterDescriptionTypical Setup
Force FieldSet of parameters to calculate potential energyGAFF (General Amber Force Field)
Solvent ModelRepresentation of solvent moleculesTIP3P Water Model
EnsembleStatistical mechanics ensemble (e.g., constant temperature and pressure)NPT (Isothermal-isobaric)
TemperatureSimulation temperature298 K (25 °C)
Simulation TimeTotal duration of the simulation50-100 nanoseconds

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry offers indispensable tools for mapping the detailed pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For this compound, these methods can predict the outcomes of reactions, such as nucleophilic acyl substitution, which is characteristic of benzoyl chlorides. pearson.com

Detailed Research Findings: Using quantum chemical methods like DFT, the entire energy profile of a reaction can be calculated. This involves identifying the structures of reactants, products, and any intermediates. The most critical part of this analysis is locating the transition state (TS)—the energy maximum along the reaction coordinate. rsc.org A TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the path from reactant to product. researchgate.net

For the reaction of this compound with a nucleophile (e.g., an amine or alcohol), computational analysis would likely investigate a two-step addition-elimination mechanism. The first step involves the nucleophile attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The second step is the elimination of the chloride ion to yield the final product. DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state) for each step. The step with the higher activation energy is the rate-determining step of the reaction. rsc.org This information is invaluable for understanding reaction kinetics and optimizing experimental conditions.

Computational TaskDescriptionKey Output
Geometry OptimizationFinds the lowest energy structure for reactants, products, and intermediates.Optimized 3D coordinates, energies.
Transition State SearchLocates the saddle point on the potential energy surface between reactants and products.TS geometry, energy.
Frequency CalculationCalculates vibrational frequencies to characterize stationary points.Confirms minima (0 imaginary frequencies) or TS (1 imaginary frequency).
IRC CalculationIntrinsic Reaction Coordinate; maps the path connecting the TS to reactants and products.Reaction pathway confirmation.

In Silico Screening and Ligand-Based Design Methodologies for Derivative Development

The molecular scaffold of this compound can serve as a starting point for designing new molecules with specific biological or material properties. In silico screening and ligand-based design are computational strategies that enable the rapid evaluation of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net

Detailed Research Findings: Ligand-based drug design is employed when the 3D structure of the biological target is unknown, relying instead on the properties of known active molecules. nih.gov Starting with this compound as a core fragment, a virtual library of derivatives can be generated by computationally modifying its structure—for example, by substituting different functional groups on the phenyl ring or by reacting the benzoyl chloride moiety with various nucleophiles.

For each derivative in the virtual library, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area, and electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) models can then be developed. researchgate.net A QSAR model is a mathematical equation that correlates the calculated descriptors of a set of molecules with their experimentally measured activity (e.g., inhibitory concentration). This model can then be used to predict the activity of new, unsynthesized derivatives.

This in silico screening process allows researchers to explore a vast chemical space efficiently, filtering out compounds that are predicted to be inactive or have undesirable properties (e.g., poor drug-likeness) before committing resources to their chemical synthesis and experimental testing. nih.gov

Emerging Research Frontiers and Future Perspectives

Integration of 4-Dimethylsulfamoyl-benzoyl Chloride in Flow Chemistry and Automated Synthesis

Continuous-flow chemistry and automated synthesis platforms are set to revolutionize the use of highly reactive reagents like this compound. Traditional batch processing of acid chlorides can be challenging due to the exothermic nature of their reactions and potential for side-product formation. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and enhanced product purity.

A key challenge in reacting bifunctional molecules like this compound is achieving chemoselectivity. Research on analogous structures, such as m-(chlorosulfonyl)benzoyl chloride, has demonstrated that continuous-flow processes can significantly increase selectivity in amidation reactions compared to batch methods. nih.gov The near-ideal mixing and rapid heat transfer in microreactors minimize unwanted side reactions, allowing for precise targeting of the more reactive aroyl chloride group over the sulfonyl moiety. nih.gov This enhanced chemoselectivity, achieved at higher temperatures and without catalysts, is directly applicable to this compound for producing libraries of sulfamoylbenzamide analogues. nih.gov

Automated flow synthesis enables the rapid and systematic production of compound libraries for applications in drug discovery and materials science. By integrating robotic handling, real-time analytics, and feedback loops, automated systems can efficiently explore a wide range of reaction conditions and synthesize a diverse array of derivatives from a single building block like this compound. This approach facilitates high-throughput screening and accelerates the discovery of molecules with desired properties.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Chloride Reactions

Feature Batch Synthesis Continuous Flow Synthesis
Mixing Often inefficient, leading to localized concentration and temperature gradients. Highly efficient and rapid, ensuring homogenous reaction conditions. nih.gov
Heat Transfer Limited by the surface-area-to-volume ratio, posing risks for exothermic reactions. Excellent heat exchange due to high surface-area-to-volume ratio, enabling superior temperature control.
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. Inherently safer due to small reactor volumes and better control over reaction exotherms.
Selectivity May be lower, resulting in the formation of undesired byproducts. Often demonstrates significantly higher chemoselectivity, leading to purer products. nih.gov
Scalability Scaling up can be complex and may require significant process redesign. Straightforward scalability by operating the system for longer durations ("scaling out").
Automation More challenging to fully automate. Readily integrated into automated platforms for library synthesis and process optimization. nih.gov

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For this compound, this involves reimagining both its synthesis and its subsequent reactions to reduce waste, avoid hazardous substances, and improve energy efficiency.

A primary focus is the replacement of conventional solvents. Amide bond formation, a principal reaction of this compound, traditionally uses polar aprotic solvents like N,N-dimethylformamide (DMF). Recent studies have highlighted the use of bio-based solvents, such as Cyrene™, as effective and more sustainable alternatives for reactions between acid chlorides and amines. researchgate.nethud.ac.uk Furthermore, methodologies are being explored for conducting amidations in water, which would dramatically reduce the environmental footprint of processes involving this reagent. researchgate.net

Another green approach involves moving away from hazardous reagents used to prepare the acid chloride from its corresponding carboxylic acid, 4-(N,N-dimethylsulfamoyl)benzoic acid. While traditional methods often rely on thionyl chloride or oxalyl chloride, which generate corrosive byproducts, newer catalytic methods are an area of active research. For the synthesis of the precursor itself, greener routes employing catalytic air oxidation of the corresponding methylarene could replace less efficient, multi-step classical syntheses. researchgate.net

Table 2: Application of Green Chemistry Principles to this compound Chemistry

Green Chemistry Principle Application in Synthesis and Reactions
Waste Prevention Utilizing flow chemistry to improve yields and selectivity, thereby reducing waste streams. nih.gov
Atom Economy Developing catalytic routes for the conversion of the carboxylic acid to the acid chloride to avoid stoichiometric activating agents.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like thionyl chloride with greener alternatives. Exploring enzymatic or biocatalytic approaches.
Designing Safer Chemicals Using computational tools to predict and minimize the toxicity of derivatives.
Safer Solvents and Auxiliaries Replacing traditional solvents (e.g., DMF, DCM) with bio-based alternatives like Cyrene™ or developing water-based reaction protocols. researchgate.nethud.ac.ukresearchgate.net
Design for Energy Efficiency Employing catalytic processes that operate at ambient temperature and pressure. Flow reactors can also improve energy efficiency.
Use of Renewable Feedstocks Investigating bio-based routes for the synthesis of the aromatic core structure.
Reduce Derivatives Using chemoselective methods (e.g., in flow reactors) to avoid the need for protecting groups. nih.gov

Advanced Materials Science Applications of this compound Derivatives

The unique bifunctional nature of this compound makes it an attractive building block for novel polymers and functional materials. The reactive benzoyl chloride handle allows for its incorporation into polymer backbones, while the dimethylsulfamoyl group can be used to tune the final properties of the material.

Polymer Synthesis: Derivatives of this compound can serve as monomers in polycondensation reactions. For instance, reaction with diamines would yield polyamides, while reaction with diols would produce polyesters. The presence of the polar, hydrogen-bond-accepting dimethylsulfamoyl group along the polymer chain would be expected to influence key material properties, including:

Solubility: Enhancing solubility in polar organic solvents.

Thermal Stability: The sulfonamide group can impart high thermal stability.

Adhesion: Improving adhesive properties to polar substrates and metals.

Gas Permeability: Modifying the permeability and selectivity of polymer membranes for gas separation applications.

Surface Modification: The reactivity of the acid chloride allows it to be readily grafted onto surfaces containing nucleophilic groups, such as hydroxyls or amines. This enables the functionalization of materials like silica (B1680970), cellulose, or other polymers. Such modifications can be used to alter surface properties like wettability, biocompatibility, or to introduce specific binding sites for sensors and separation media.

Table 3: Potential Materials Science Applications

Application Area Role of this compound Derivative Resulting Material Property
High-Performance Polymers Monomer for polyamides or polyesters. Enhanced thermal stability, modified solubility, improved mechanical properties.
Membranes for Separation Functional monomer in polymer synthesis. Tuned gas or liquid permeability and selectivity.
Functional Surfaces Surface grafting agent on substrates like silica or metal oxides. Altered surface energy, hydrophilicity/hydrophobicity, and specific affinity.
Biomaterials Building block for polymers or surface coatings. Improved biocompatibility and controlled protein adsorption.
Electronic Materials Component in dielectric polymers. Potentially high dielectric constant due to the polar sulfamoyl group.

Computational and Machine Learning-Aided Discovery in this compound Chemistry

Computational chemistry and machine learning (ML) are becoming indispensable tools for accelerating chemical research. These methods can be applied to predict the properties of novel molecules, optimize reaction conditions, and guide the discovery of new materials and therapeutic agents derived from this compound.

Predictive Modeling: Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to correlate the chemical structures of derivatives with their biological activities or material properties. researchgate.netnih.gov By training ML algorithms on experimental data, these models can rapidly screen virtual libraries of compounds derived from this compound, prioritizing the most promising candidates for synthesis and testing. ulster.ac.ukresearch.google This in-silico screening significantly reduces the time and cost associated with traditional trial-and-error discovery. arxiv.org

Reaction Optimization: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the relative reactivity of the different functional groups within the molecule. This insight is crucial for designing highly chemoselective reactions, predicting potential side products, and optimizing conditions for both batch and flow synthesis.

De Novo Design: Generative ML models can design entirely new molecules with desired properties. By learning from existing chemical data, these models can propose novel derivatives of this compound that are optimized for a specific application, such as binding to a biological target or exhibiting specific material characteristics. This data-driven approach opens new avenues for innovation in fields ranging from pharmaceuticals to advanced materials. research.google

Table 4: Role of Computational and Machine Learning Tools

Tool/Method Application Stage Objective
Density Functional Theory (DFT) Reaction Design Model reaction pathways, predict transition states, and understand chemoselectivity.
Molecular Docking Drug/Materials Discovery Predict binding modes and affinities of derivatives to biological targets or within material structures.
QSAR/QSPR Modeling Lead Optimization Predict biological activity, toxicity, or physical properties of a series of derivatives. researchgate.netnih.gov
Machine Learning (e.g., Neural Networks) High-Throughput Screening Screen large virtual libraries to identify promising candidates for synthesis. ulster.ac.ukarxiv.org
Generative Models De Novo Design Propose novel molecular structures with optimized, user-defined properties.

Q & A

Q. Table 1: Comparison of Acylating Agents

ReagentSolventCatalystTemp (°C)Yield (%)
SOCl₂DCMDMF40–5088
(ClCO)₂THFNone2575
PCl₅BenzeneNone8065

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves (tested for impermeability to chlorides), tight-sealing goggles, and acid-resistant lab coats. Respiratory protection (NIOSH-approved N95 mask) is mandatory in case of aerosol formation .
  • Storage : Store in amber glass bottles under nitrogen at 2–8°C. Avoid contact with moisture or bases to prevent exothermic hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste. Do not use water directly due to violent gas release (HCl/SO₂) .

Advanced: How can researchers resolve discrepancies in spectral data during structural characterization?

Answer:
Conflicting NMR/IR data often arise from solvolysis, polymorphism, or residual solvents. Mitigation strategies include:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 80°C) to identify rotamers or tautomers.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns to rule out impurities.
  • DFT Calculations : Compare experimental IR carbonyl stretches (e.g., 1750–1780 cm⁻¹) with computed vibrational modes to validate assignments .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected SignalCommon Artifacts
¹³C NMR168–172 ppm (C=O), 40–45 ppm (N(CH₃)₂)Solvent peaks (DCM: 54 ppm)
IR1755 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O)Moisture-induced broadening
HRMSm/z 231.0125 ([M+H]⁺, C₉H₁₁ClNO₃S)Adducts (e.g., [M+Na]⁺)

Advanced: What mechanistic insights govern the reactivity of this compound in nucleophilic acyl substitutions?

Answer:
The electron-withdrawing sulfamoyl group activates the benzoyl chloride toward nucleophilic attack. Key factors:

  • Reactivity with Amines : Reacts with primary/secondary amines in dry THF to form sulfonamides. Steric hindrance from the dimethyl group slows reaction kinetics; elevated temps (50–60°C) improve conversion .
  • Competitive Pathways : Competing hydrolysis (in protic solvents) or sulfonylation (with thiols) requires careful solvent selection. Anhydrous DMF or acetonitrile minimizes side reactions .
  • Leaving Group Stability : Chloride departure is facilitated by resonance stabilization of the acylium intermediate. DFT studies suggest a ΔG‡ of ~25 kJ/mol for the transition state .

Advanced: How can researchers optimize reaction conditions for synthesizing sulfonamide derivatives?

Answer:

  • Solvent Screening : Use aprotic solvents (e.g., DCM, THF) with molecular sieves to scavenge trace water.
  • Catalysis : Add 1–5 mol% of 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of amines.
  • Workflow :
    • Pre-activate the acyl chloride with DMAP for 10 min.
    • Add amine (1.2 equivalents) dropwise at 0°C to control exotherms.
    • Monitor by TLC (eluent: 7:3 hexane/EtOAc) until starting material is consumed.
    • Isolate product via flash chromatography (silica gel, gradient elution) .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CMinimizes hydrolysis
Amine Equivalents1.1–1.3Prevents overuse
Catalyst Loading1–5 mol% DMAPAccelerates rate

Advanced: How to address low yields in large-scale syntheses of this compound?

Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Flow Chemistry : Use continuous-flow reactors with in-line SOCl₂ quenching to improve safety and yield consistency.
  • Cryogenic Conditions : Perform reactions at −20°C to suppress side-product formation.
  • Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of acyl chloride formation .

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